The DuPhos Ligands: A Technical Guide to Their History, Development, and Application in Asymmetric Catalysis
The DuPhos Ligands: A Technical Guide to Their History, Development, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of chiral phosphine ligands has been a watershed moment in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical and fine chemical industries. Among these, the DuPhos family of ligands has established a legacy of exceptional performance, particularly in asymmetric hydrogenation reactions. This technical guide provides an in-depth exploration of the history, development, synthesis, and application of DuPhos ligands, supplemented with quantitative data, detailed experimental protocols, and mechanistic insights.
The story of DuPhos begins in 1991 with its introduction by M.J. Burk at DuPont.[1] The name itself is a portmanteau of Du Pont and diphos phine, reflecting its origin and chemical nature.[1][2] DuPhos ligands are C2-symmetric, containing two 2,5-alkyl-substituted phospholane rings attached to a 1,2-phenylene backbone.[1] At the time of their inception, other chiral diphosphine ligands like DIOP, DIPAMP, and CHIRAPHOS were known, but DuPhos demonstrated superior efficacy, particularly in the asymmetric hydrogenation of enamide esters to produce amino acid precursors.[1]
The electron-rich nature of the phosphorus atoms in the DuPhos framework renders the corresponding metal complexes highly reactive.[1] A key feature of the DuPhos design is the concept of "pseudo-chirality" introduced by the phosphorus atoms, which makes the enantioselection less dependent on the overall conformation of the ligand backbone.[1] Initially developed for rhodium-catalyzed reactions, the application of DuPhos was later extended to ruthenium catalysts in 1995 for the hydrogenation of β-keto esters.[1][3]
Data Presentation: Performance in Asymmetric Hydrogenation
The exceptional performance of DuPhos ligands and their derivatives is evident in the high enantioselectivities and conversions achieved in a variety of asymmetric hydrogenation reactions. The following tables summarize key quantitative data for the Rh-catalyzed hydrogenation of common benchmark substrates, allowing for a clear comparison of different DuPhos variants and other notable chiral phosphine ligands.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| (S,S)-Me-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 (S) |
| (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 100:1 | MeOH | 1 atm | 25 | 1 | >99 | >99 (S) |
| (R,R)-Me-DuPhos | [Rh(COD)₂]BF₄ | --- | MeOH | 1 atm | 25 | --- | 100 | >99 (R)[4] |
| (R,R)-NORPHOS | [Rh(COD)₂]BF₄ | --- | MeOH | 1 atm | 25 | --- | 100 | >99 (R)[4] |
| (S,S)-CHIRAPHOS | [Rh(COD)₂]BF₄ | --- | --- | --- | --- | --- | --- | 95 (S) |
| (-)-DIOP | [Rh(COD)Cl]₂ | --- | --- | --- | --- | --- | --- | 81 (S) |
Table 2: Asymmetric Hydrogenation of Dimethyl Itaconate
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) |
| (R,R)-Me-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 98 (R) |
| (R,R)-Et-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 96 (R) |
| (R,R)-iPr-DuPhos | [Rh(COD)₂]OTf | 1000:1 | MeOH | 20 psi | 25 | 12 | 100 | 94 (R) |
Experimental Protocols
Synthesis of (R,R)-Me-DuPhos
The synthesis of DuPhos ligands generally involves a two-step procedure starting from the corresponding chiral diol.[1] The following is a representative protocol for the synthesis of (R,R)-Me-DuPhos.
Step 1: Synthesis of the Chiral Cyclic Sulfate from (2R,5R)-Hexane-2,5-diol
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To a stirred solution of (2R,5R)-hexane-2,5-diol in carbon tetrachloride at 0 °C, add thionyl chloride dropwise.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.
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Dissolve the crude cyclic sulfite in a mixture of acetonitrile, carbon tetrachloride, and water.
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Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.
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Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
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Extract the product with diethyl ether, wash with aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to afford the pure chiral cyclic sulfate.
Step 2: Synthesis of (R,R)-Me-DuPhos
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Prepare a solution of 1,2-bis(phosphino)benzene by the reduction of 1,2-bis(dichlorophosphino)benzene with a suitable reducing agent.
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Treat the 1,2-bis(phosphino)benzene with two equivalents of n-butyllithium in THF at low temperature (-78 °C) to generate the dilithiated species.
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To this solution of lithiated 1,2-bis(phosphino)benzene, add a solution of the chiral cyclic sulfate (from Step 1) in THF dropwise at -78 °C.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench the reaction with degassed water and extract the product with diethyl ether.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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Purify the crude product by crystallization or chromatography to yield (R,R)-Me-DuPhos.
In Situ Generation of (S,S)-Ethyl-DuPhos-Rh Catalyst and Asymmetric Hydrogenation
This protocol details the convenient in situ preparation of the active catalyst followed by the asymmetric hydrogenation of a model substrate.
Materials:
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Rhodium precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
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Chiral ligand: (S,S)-Ethyl-DuPhos
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Substrate: e.g., Methyl (Z)-α-acetamidocinnamate
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Anhydrous, degassed solvent (e.g., methanol)
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Hydrogen gas (H₂)
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Standard Schlenk line and glassware or a glovebox
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Hydrogenation vessel (e.g., Parr shaker or autoclave)
Procedure:
1. Catalyst Preparation (in situ):
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In a glovebox or under an inert atmosphere (e.g., Argon), add [Rh(COD)₂]BF₄ (1.0 mol%) and (S,S)-Ethyl-DuPhos (1.1 mol%) to a Schlenk flask or the hydrogenation vessel.
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Add anhydrous, degassed methanol to dissolve the rhodium precursor and the ligand.
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Stir the resulting solution at room temperature for approximately 30 minutes. The formation of the active catalyst complex is typically indicated by a color change.
2. Asymmetric Hydrogenation:
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To the freshly prepared catalyst solution, add the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%).
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Seal the hydrogenation vessel and connect it to a hydrogen source.
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Purge the vessel with hydrogen gas several times to remove any residual air.
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Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).
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Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
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Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
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Once the reaction is complete, carefully vent the hydrogen gas.
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Remove the solvent from the reaction mixture under reduced pressure.
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The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Mandatory Visualization: Catalytic Cycle and Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide and the general workflow for the synthesis of DuPhos ligands.
Caption: Catalytic cycle for the Rh-DuPhos catalyzed asymmetric hydrogenation of an enamide.
Caption: General synthetic workflow for the preparation of DuPhos ligands from a chiral diol.
Conclusion
The DuPhos family of ligands has undeniably left a lasting mark on the field of asymmetric catalysis. Their robust performance, high enantioselectivity, and broad applicability have made them invaluable tools for chemists in both academic and industrial settings. The modularity of their synthesis allows for fine-tuning of steric and electronic properties, leading to the development of a diverse range of successful catalysts. This guide has provided a comprehensive overview of the history, synthesis, and application of DuPhos ligands, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful catalytic tools in their own endeavors.
